N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide
Description
Octyl Salicylate , belongs to the class of organic compounds known as salicylic acid esters. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties. Octyl Salicylate is an oil-soluble compound that provides protection against UVB radiation.
Properties
CAS No. |
105937-24-4 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-N-(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C18H37NO2/c1-4-7-9-10-11-13-18(21)19(14-15-20)16-17(6-3)12-8-5-2/h17,20H,4-16H2,1-3H3 |
InChI Key |
DEMNRHZMKMGSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCO)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
- Esterification:
- Octyl Salicylate can be synthesized through the esterification of salicylic acid (2-hydroxybenzoic acid) with 2-ethylhexanol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- The chemical equation for this reaction is:
Salicylic acid+2-Ethylhexanol→Octyl Salicylate+Water
- Industrial production of Octyl Salicylate involves large-scale esterification processes. Manufacturers optimize reaction conditions (temperature, pressure, and catalyst concentration) to achieve high yields.
- Purification steps, such as distillation or recrystallization, are employed to obtain pure Octyl Salicylate.
Chemical Reactions Analysis
- Acid-catalyzed esterification: Sulfuric acid or p-toluenesulfonic acid.
- Hydrolysis: Water and heat.
- Photodegradation: UV light exposure.
- Hydrolysis: Salicylic acid and 2-ethylhexanol.
- Photodegradation: Salicylic acid and other byproducts.
Scientific Research Applications
Octyl Salicylate finds applications in various fields:
Cosmetics: It is a common ingredient in sunscreens, lotions, and moisturizers due to its UVB-absorbing properties.
Pharmaceuticals: Some topical medications contain Octyl Salicylate for its skin penetration-enhancing effects.
Chemical Research: Researchers study its stability, photodegradation kinetics, and interactions with other compounds.
Mechanism of Action
- Octyl Salicylate absorbs UVB radiation, preventing it from penetrating the skin.
- It acts as a chemical filter , converting UV energy into harmless heat.
- Molecular targets include skin cells and the stratum corneum.
Comparison with Similar Compounds
Octyl Methoxycinnamate (OMC): Another common UVB filter used in sunscreens.
Avobenzone: A UVA filter often combined with Octyl Salicylate for broad-spectrum protection.
: PubChem. N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide. Retrieved from PubChem. : Kligman, A. M., & Willis, I. (1975). A new sunscreen. Journal of the American Academy of Dermatology, 2(3), 249-256.
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